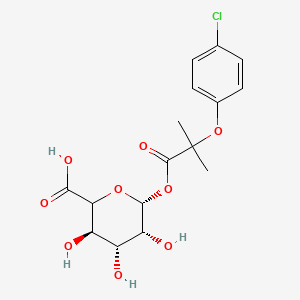

Clofibric Acid Acyl-beta-D-glucuronide

Description

Overview of Glucuronidation as a Phase II Metabolic Pathway

Glucuronidation is a critical Phase II metabolic process where a glucuronic acid moiety is attached to a substrate, making the product more hydrophilic. nih.gov This biotransformation is catalyzed by a group of enzymes known as UDP-glucuronosyltransferases (UGTs). jove.com The process involves the transfer of the glucuronic acid component from the activated coenzyme, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a variety of functional groups on the substrate molecule, such as hydroxyl, carboxyl, amine, or thiol groups. jove.comwikipedia.org This conjugation significantly increases the water solubility of xenobiotics (foreign compounds like drugs and toxins) and endogenous substances, facilitating their elimination from the body, primarily through urine or bile. nih.govwikipedia.org While often a secondary step following Phase I reactions, glucuronidation can also be the primary metabolic route for many compounds. nih.gov The reaction mainly occurs in the liver, but UGT enzymes are also present in other major organs, including the kidneys, intestine, and brain. wikipedia.orgxcode.life

Significance of Acyl Glucuronides in Metabolism Research

Acyl glucuronides are specific metabolites formed when the glucuronic acid is linked to a carboxylic acid group on a substrate molecule. nih.govnih.gov These metabolites are of particular interest in drug metabolism and toxicology research due to their distinct chemical properties. nih.gov Unlike many other glucuronide conjugates, which are generally stable and inert, acyl glucuronides are chemically reactive. nih.govnih.gov This reactivity allows them to undergo several chemical transformations, including hydrolysis back to the parent drug and intramolecular acyl migration, where the acyl group moves to different positions on the glucuronic acid sugar ring. psu.edunih.gov Furthermore, their electrophilic nature enables them to bind covalently to macromolecules such as proteins. nih.govnih.gov The formation of these drug-protein adducts is a subject of intense research, as it has been hypothesized to be a potential mechanism for initiating certain adverse drug reactions. nih.gov Many widely used drugs are metabolized into acyl glucuronides, making the study of their stability, reactivity, and disposition crucial for drug safety assessment. nih.gov

Rationale for Research on Clofibric Acid Acyl-beta-D-glucuronide as a Model Conjugate

Clofibric acid, the active metabolite of the lipid-lowering drug clofibrate (B1669205), is almost entirely eliminated as its acyl glucuronide conjugate in humans and rats. nih.govwikipedia.org This makes this compound an excellent and frequently studied model compound for investigating the behavior of the acyl glucuronide class of metabolites. nih.gov Its chemical reactivity is representative of acyl glucuronides, which can undergo transacylation reactions leading to intramolecular rearrangement, hydrolysis, and covalent binding to proteins. nih.gov The instability of the conjugate at physiological pH and the documented formation of protein adducts in vivo provide a valuable system for exploring the mechanisms of acyl glucuronide reactivity. nih.govpsu.edu Research on this specific metabolite helps to elucidate the broader biological consequences of forming these reactive conjugates from other drugs containing carboxylic acid functional groups. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H19ClO9 |

|---|---|

Molecular Weight |

390.8 g/mol |

IUPAC Name |

(3R,4R,5R,6R)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C16H19ClO9/c1-16(2,26-8-5-3-7(17)4-6-8)15(23)25-14-11(20)9(18)10(19)12(24-14)13(21)22/h3-6,9-12,14,18-20H,1-2H3,(H,21,22)/t9-,10-,11-,12?,14-/m1/s1 |

InChI Key |

LCJVUUVMVSSIGZ-VEBUNCRRSA-N |

Isomeric SMILES |

CC(C)(C(=O)O[C@@H]1[C@@H]([C@@H]([C@H](C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl |

Canonical SMILES |

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Enzymology and Biosynthesis of Clofibric Acid Acyl Beta D Glucuronide

In Vitro and Ex Vivo Systems for Conjugate Formation

The study of Clofibric Acid Acyl-beta-D-glucuronide formation relies on various experimental systems that replicate the metabolic environment of the liver.

Human Liver Microsomes (HLMs): HLMs are vesicles formed from the endoplasmic reticulum of liver cells and are a standard in vitro tool for studying drug metabolism. researchgate.net They contain a rich complement of UGT enzymes and have been frequently used to characterize the kinetics of clofibric acid glucuronidation and to predict hepatic clearance. annualreviews.orgresearchgate.net However, the active site of UGTs faces the lumen of the endoplasmic reticulum, which can create a diffusion barrier for substrates and cofactors. benthamscience.com This phenomenon, known as latency, often leads to an underestimation of in vivo clearance when using microsomal data. researchgate.netbenthamscience.com To counteract this, membrane-disrupting agents like alamethicin (B1591596) are often added to in vitro incubations to ensure maximal enzyme activity. xenotech.com

Recombinant Enzymes: To identify the specific UGT isoforms involved in a metabolic pathway, individual human UGTs are expressed in cell lines (e.g., baculovirus-infected insect cells). xenotech.com These recombinant UGTs allow for the screening of individual enzyme activity towards a substrate like clofibric acid, helping to pinpoint which isoforms are the primary catalysts. researchgate.netxenotech.com

Hepatocytes: Primary cultured hepatocytes are considered a more comprehensive in vitro system as they contain the full array of metabolic enzymes and transport proteins in a more physiologically relevant cellular context. researchgate.net Studies have shown that clearance values estimated from hepatocytes correlate well with observed in vivo clearances. researchgate.net

The conjugation of clofibric acid is an enzymatic reaction that is entirely dependent on the presence of an activated sugar donor. pharmacy180.com

Uridine (B1682114) 5'-diphospho-α-D-glucuronic acid (UDPGA): This is the essential high-energy co-substrate for all UGT-catalyzed reactions. pharmacy180.comnih.gov It provides the glucuronic acid moiety that is transferred to the clofibric acid molecule. pharmacy180.com The synthesis of UDPGA from glucose means it is generally in ready supply within the body. pharmacy180.com The catalytic activity of UGTs can be significantly impaired by mutations in the cofactor-binding domain. nih.govnih.gov

Cofactor Depletion: It has been observed in mice that high doses of drugs undergoing extensive glucuronidation, including clofibric acid, can lower the hepatic concentrations of UDPGA in a dose- and time-dependent manner. researchgate.net This suggests that very high rates of conjugation could potentially become limited by cofactor availability.

Regulation of UGT Expression and Activity by Endogenous and Exogenous Compounds

The expression and activity of UGT enzymes are not static and can be modulated by various compounds, including the drugs they metabolize. This regulation often occurs via the activation of nuclear receptors, which are transcription factors that control gene expression. nih.gov

The primary mechanism for the regulation of UGTs by fibrates is through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . researchgate.netnih.gov Clofibrate (B1669205) and other fibrates are ligands for PPARα. nih.gov Upon activation, PPARα forms a complex with another nuclear receptor (RXR) and binds to specific response elements in the promoter regions of target genes, thereby inducing their expression. nih.gov

Induction by Fibrates: Treatment with fibrates has been shown to induce the expression of several UGT isoforms.

In human hepatocytes, PPARα activation increases mRNA levels of UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B4 . researchgate.netnih.gov

In rats, clofibrate treatment increases hepatic protein levels of UGT1A1 and UGT1A5 , and mRNA levels of UGT1A1 and UGT1A3 . nih.gov

In mice, PPARα activators increase hepatic mRNA expression of Ugt1a1 and Ugt1a6 . nih.gov

Species Differences: The inductive effects of fibrates can vary between species. For instance, clofibrate treatment did not increase hepatic thyroxine UGT activity in mice, in contrast to the effects seen in rats. semanticscholar.org

Other Nuclear Receptors: Besides PPARα, other nuclear receptors like the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR) are known to regulate UGTs, such as UGT1A1, in response to other xenobiotics. nih.govbenthamscience.com

Transcriptional and Post-Transcriptional Modulation

The expression of UGT enzymes is primarily controlled at the level of gene transcription, a process significantly influenced by ligand-activated transcription factors known as nuclear receptors. nih.govresearchgate.net For clofibric acid, the key regulator is the Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.gov

Clofibric acid acts as a PPARα agonist. nih.gov Upon binding, the activated PPARα receptor forms a heterodimer with the Retinoid X Receptor (RXR). This molecular complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the regulatory regions of target genes. nih.govfrontiersin.org This binding initiates a cascade of events that ultimately increases the rate of transcription of these genes into messenger RNA (mRNA), leading to higher levels of the corresponding enzymes.

Several UGT genes have been identified as targets for transcriptional activation by PPARα, which are therefore implicated in the glucuronidation of clofibric acid. nih.gov Studies have demonstrated that treatment with clofibric acid or other PPARα activators can modulate the expression of specific UGTs:

UGT1A1 : As the primary enzyme for bilirubin (B190676) glucuronidation, UGT1A1 expression is expected to be a PPARα target, a prediction supported by findings that clofibric acid treatment increases UGT1A1 mRNA and protein levels in primary cultured rat hepatocytes. nih.gov

UGT1A Family : Clofibrate has been found to increase protein levels of UGT1A5 in rats. nih.gov Furthermore, UGT1A3, UGT1A4, and UGT1A9 have also been identified as PPAR target genes. nih.gov

UGT2B Family : In human hepatocytes, PPARα agonists have been shown to increase the expression of UGT2B4 mRNA. nih.gov

While the primary control of UGT levels by clofibric acid occurs through this transcriptional activation pathway, post-transcriptional modulation can also influence enzyme levels, although this is less specifically characterized for clofibric acid.

Induction and Inhibition Studies

The interaction of clofibric acid and its glucuronide metabolite with various enzyme systems has been the subject of extensive induction and inhibition studies. These investigations reveal a complex profile where the parent compound induces a broad range of metabolic enzymes, while its glucuronide metabolite has the potential to inhibit certain enzymes.

Enzyme Induction by Clofibric Acid

Clofibric acid is a well-documented inducer of several hepatic enzymes, extending beyond the UGT family. This induction is dose-dependent and can show regional specificity within the liver. In studies using rat hepatocytes, clofibric acid treatment resulted in a significant increase in the expression of various enzymes. nih.gov For instance, after four days of treatment with 1 mM clofibric acid, P450 4A1 RNA was induced 500-fold. nih.gov This induction is not uniform across the liver; at lower doses (50 mg/kg), induction of P450 4A is primarily observed in zones 2 and 3 of the liver acinus, but becomes homogenous at higher doses (300 mg/kg). nih.gov

Species differences in enzyme induction are also evident. In rats, clofibric acid induces two types of long-chain acyl-CoA hydrolases, whereas in mice, only one is induced. Notably, this induction was not observed in guinea pigs, highlighting species-specific responses.

| Enzyme/RNA | Clofibrate Concentration | Fold Induction (Relative to Control) | Reference |

|---|---|---|---|

| P450 4A1 RNA | 1 mM | ~500-fold | nih.gov |

| Acyl-CoA Oxidase RNA | 1 mM | ~280-fold | nih.gov |

| P450 2B1 RNA | 1 mM | ~280-fold | nih.gov |

| P450 4A Protein | 25 µM - 1 mM | Dose-dependent increase | nih.gov |

| Bifunctional Enzyme (BFE) Protein | 25 µM - 1 mM | Dose-dependent increase | nih.gov |

Inhibition Studies

Inhibition studies related to this compound can be viewed from two perspectives: the inhibition of its formation and the inhibitory potential of the metabolite itself.

The biosynthesis of the glucuronide can be blocked by inhibitors of UGT enzymes. In a study using isolated mouse hepatocytes, the glucuronidation inhibitor borneol was shown to be highly effective. The presence of borneol almost completely prevented the formation of the glucuronide metabolite from clofibric acid, confirming that the process is dependent on UGT activity.

| Inhibitor | Clofibrate Concentration | Effect on Glucuronide Formation | System | Reference |

|---|---|---|---|---|

| Borneol | 100 µM | 98% reduction | Isolated mouse hepatocytes |

Furthermore, acyl glucuronides as a class of compounds are chemically reactive and can act as inhibitors of other enzymes. nih.govnih.gov While direct inhibition studies on this compound are not extensively detailed, data from structurally related drugs provide important insights. For example, the acyl glucuronide of gemfibrozil (B1671426), another fibrate drug, is known to be a potent, mechanism-based inhibitor of the enzyme CYP2C8. nih.gov Similarly, clopidogrel (B1663587) acyl glucuronide, formed by UGTs including UGT2B7, also inactivates CYP2C8. nih.gov These findings suggest that this compound, as a reactive acyl glucuronide, may also possess the potential to inhibit specific cytochrome P450 enzymes or other proteins. nih.gov

Molecular Mechanisms of Clofibric Acid Acyl Beta D Glucuronide Reactivity and Stability

Formation of the 1-O-Acyl-beta-D-glucuronide Conjugate

The conjugation of clofibric acid with glucuronic acid is a significant metabolic pathway that increases the water solubility and molecular weight of the parent compound, thereby aiding its elimination in urine and bile. nih.gov This biochemical transformation is catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes, which are primarily located in the endoplasmic reticulum of liver cells and other tissues. mdpi.comhyphadiscovery.com

The reaction involves the transfer of a glucuronic acid moiety from the activated co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the carboxylic acid group of clofibric acid. This results in the formation of an ester linkage, specifically a 1-O-acyl-beta-D-glucuronide. nih.govscbt.com The UGT enzymes, particularly isoforms in the UGT1A and UGT2B subfamilies, are responsible for the glucuronidation of a wide array of drugs. hyphadiscovery.com While the specific UGT isoforms responsible for clofibric acid glucuronidation are not detailed in the provided search results, the process is analogous to that of other carboxylic acid-containing drugs. mdpi.com

The formation of this conjugate is a critical detoxification step. However, the resulting acyl glucuronide is not an inert end-product. Its inherent chemical reactivity leads to further molecular transformations. hyphadiscovery.comnih.gov

Hydrolysis of the Acyl Glucuronide Ester

In addition to intramolecular acyl migration, Clofibric Acid Acyl-beta-D-glucuronide can undergo hydrolysis of its ester linkage. nih.govnih.gov This reaction cleaves the bond between the clofibryl moiety and the glucuronic acid, regenerating the parent compound, clofibric acid. nih.gov

Furthermore, the initially formed 1-O-acyl-beta-D-glucuronide is a substrate for β-glucuronidase, an enzyme that can catalyze its hydrolysis. nih.govpsu.edu However, as previously mentioned, the positional isomers formed through acyl migration are resistant to this enzymatic cleavage. nih.govpsu.edu

Secondary Chemical Reactivity Pathways

Beyond intramolecular rearrangement and hydrolysis, this compound is known to participate in secondary chemical reactions, primarily through covalent binding to macromolecules. hyphadiscovery.comnih.gov This reactivity is a significant concern as it has been linked to the idiosyncratic toxicity of some carboxylic acid-containing drugs. hyphadiscovery.comnih.gov

The electrophilic nature of the acyl glucuronide allows it to react with nucleophilic sites on proteins and DNA. hyphadiscovery.comnih.gov Studies have shown that both clofibryl and gemfibrozil (B1671426) glucuronides can cause strand nicking in plasmid DNA, suggesting a potential for genotoxicity. nih.gov The proposed mechanism for this interaction with DNA involves the formation of a Schiff base, analogous to the glycation of DNA by endogenous sugars. nih.gov

Covalent binding to proteins, such as human serum albumin and plasma proteins, has also been demonstrated for clofibryl glucuronide. nih.gov This binding can occur through two primary mechanisms: transacylation, where the clofibryl group is transferred to a nucleophilic amino acid residue on the protein, or through the formation of a Schiff base. nih.govhyphadiscovery.com Evidence suggests that for clofibryl glucuronide, the predominant mechanism of covalent binding to protein involves the formation of a Schiff's base. nih.gov This reactivity can lead to the formation of protein adducts, which may trigger immune responses or impair protein function. hyphadiscovery.comrsc.org

Aldehyde Formation via Anomeric Ring-Opening

The structure of this compound, like other 1-O-acyl glucuronides, is susceptible to intramolecular rearrangement, also known as acyl migration. In this process, the clofibryl acyl group migrates from its initial C-1 position on the glucuronic acid moiety to other hydroxyl groups on the sugar ring, forming various positional isomers. This rearrangement is a key step that can lead to the formation of a reactive aldehyde.

While direct observation of the aldehyde intermediate of clofibric acid glucuronide is challenging, its formation is strongly suggested by the mechanism of protein adduction. The predominant pathway for the covalent binding of clofibric acid glucuronide to proteins is through a Schiff base mechanism. nih.gov This type of reaction requires the presence of a carbonyl group, specifically an aldehyde, which reacts with the primary amine groups of amino acid residues like lysine (B10760008).

The proposed mechanism involves the following steps:

Acyl Migration: The clofibryl group migrates from the anomeric C-1 position to other positions on the glucuronic acid ring.

Ring-Opening: The glucuronic acid ring of the rearranged isomers can then undergo tautomerization to open the ring structure, exposing a reactive aldehyde group.

Schiff Base Formation: This newly formed aldehyde can then react with nucleophilic amine groups on proteins to form a Schiff base (an imine), leading to a covalent adduct that retains the glucuronic acid portion of the metabolite. nih.gov

Evidence supporting this pathway comes from studies where radiolabeling of the glucuronyl part of clofibric acid glucuronide resulted in significantly higher covalent binding to human serum albumin (HSA) compared to when the clofibric acid portion (aglycone) was labeled. nih.gov This indicates that the glucuronic acid moiety is retained during the binding process, which is characteristic of a Schiff base mechanism rather than a direct transacylation reaction where only the aglycone would be transferred.

Molecular Interactions with Biological Macromolecules (e.g., protein adduction mechanisms)

This compound has been demonstrated to covalently bind to plasma and liver proteins both in vitro and in vivo. nih.gov This adduction is a consequence of the electrophilic nature of the acyl glucuronide. The primary target for this covalent binding in the bloodstream is human serum albumin (HSA), the most abundant plasma protein. nih.gov

Two main mechanisms are generally proposed for the covalent binding of acyl glucuronides to proteins:

Transacylation: This involves a direct nucleophilic attack by an amino acid residue (like lysine, cysteine, or histidine) on the ester carbonyl group of the glucuronide. This results in the transfer of the clofibryl acyl group to the protein, releasing the glucuronic acid moiety.

Schiff Base Formation: As detailed in the previous section, this mechanism involves intramolecular rearrangement and ring-opening to form an aldehyde, which then reacts with lysine residues on the protein to form an imine linkage. Studies on clofibric acid glucuronide strongly favor this pathway. nih.gov

The reactivity of clofibric acid glucuronide and its propensity to form protein adducts have been quantified in several studies. In patients receiving clofibrate (B1669205), covalently bound clofibric acid-protein adducts were detected in their plasma. nih.gov The concentrations of these adducts were found to correlate with renal function, suggesting that impaired clearance of the glucuronide metabolite could lead to increased formation of protein adducts. nih.gov

Research Findings on Clofibric Acid Adduct Formation:

| Study Population | Observed Adduct Concentrations | Key Findings | Reference |

| 14 hypercholesterolemic patients on clofibrate | 2.2 to 53.4 ng/mg protein | Adducts detected in all patients, even with no measurable plasma clofibric acid. | nih.gov |

| Rats treated with clofibric acid (21 days) | Increased from 10.1 to 32.3 ng/mg liver protein | Adduct levels in liver homogenates increased with treatment duration. | nih.gov |

| In vitro incubation with Human Serum Albumin (HSA) | Markedly higher binding with glucuronyl-labeled vs. aglycone-labeled compound | Supports Schiff's base mechanism over transacylation for protein binding. | nih.gov |

While it is confirmed that clofibric acid glucuronide binds to HSA, the specific lysine residues involved in the adduction have not been definitively identified for this particular compound. However, research on other non-steroidal anti-inflammatory drug (NSAID) acyl glucuronides has successfully mapped the binding sites on HSA using techniques like mass spectrometry. For instance, studies with tolmetin (B1215870) glucuronide have identified several lysine residues, including Lys-199, as primary sites of adduction. It is plausible that clofibric acid glucuronide targets similar nucleophilic sites on the albumin molecule.

The formation of these drug-protein adducts is a critical area of study, as the covalent modification of proteins can potentially lead to altered protein function or elicit an immune response.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatographic separation is a prerequisite for the accurate analysis of Clofibric Acid Acyl-beta-D-glucuronide, primarily to isolate it from the parent drug, its aglycone (clofibric acid), and endogenous components in biological samples. The instability of the acyl glucuronide bond, which is prone to hydrolysis and acyl migration, presents a significant challenge that is often addressed by specific chromatographic conditions. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) serves as a foundational technique for the analysis of clofibric acid and its metabolites. Methods have been developed for the direct analysis of clofibric acid glucuronide in plasma and urine, which can involve the direct injection of deproteinized biological fluids. nih.gov This approach allows for the measurement of the intact conjugate, which is essential for comprehensive metabolic studies. A key consideration during sample preparation is minimizing the hydrolysis of the glucuronide back to clofibric acid; this is often achieved by maintaining low temperatures (e.g., 5°C) throughout sample collection and processing.

Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase HPLC (RP-HPLC) is the most commonly employed chromatographic mode for the separation of this compound. These methods provide robust and selective quantification. For instance, a rapid and selective RP-HPLC method has been successfully used for the simultaneous quantitative analysis of clofibric acid and probenecid, as well as for the direct analysis of clofibric acid glucuronide in plasma. nih.gov In such methods, concentrations as low as 1.5 mg/L of the glucuronide can be accurately measured. nih.gov

Interactive Table: Representative RP-HPLC Conditions for Glucuronide Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Symmetry Shield™ RP18 (150x4.60 mm, 5 µm) | omicsonline.org |

| Mobile Phase | 0.02 M phosphoric acid: acetonitrile (B52724) (50:50, v/v) | omicsonline.org |

| Flow Rate | 1.0 mL/min | omicsonline.org |

| Detection | UV | omicsonline.org |

| Sample Preparation | Liquid-liquid extraction with ethyl acetate (B1210297) from acidified plasma | omicsonline.org |

Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HR/MS)

Ultra-Performance Liquid Chromatography (UPLC), characterized by the use of columns with smaller particle sizes (<2 µm), offers higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. When coupled with High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzers, it becomes a powerful tool for the identification and quantification of metabolites. UPLC-QTOF/MS methods have been established for the rapid analysis of various compounds, including isoflavones, saponins, and flavones, demonstrating the platform's suitability for complex mixtures. researchgate.net The high mass accuracy of HRMS allows for the determination of the elemental composition of the metabolite and its fragments, greatly enhancing confidence in its identification. For glucuronide conjugates, LC-HRMS/MS is used to reliably identify organic contaminants and toxicants in complex biological matrices. nih.gov

Mass Spectrometry-Based Approaches

Mass spectrometry is indispensable for the definitive identification and sensitive quantification of this compound due to its high selectivity and ability to provide structural information.

Tandem Mass Spectrometry (LC-MS/MS, LC-MSn)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drug metabolites in biological matrices. nih.gov This technique offers exceptional selectivity and sensitivity, enabling the direct measurement of glucuronides without requiring enzymatic or chemical hydrolysis. nih.gov The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce a characteristic product ion. The monitoring of this specific transition significantly reduces background noise and improves quantification limits.

Acyl glucuronides, however, can undergo in-source fragmentation within the mass spectrometer's ionization source, breaking down to form the same ions as the parent aglycone, which can interfere with the analysis of the parent compound. nih.gov Therefore, robust chromatographic separation of the glucuronide from the aglycone is critical even when using highly selective MS/MS detection. nih.gov

Collision-Activated Dissociation (CAD) Fragmentation Analysis

Collision-Activated Dissociation (CAD), also known as Collision-Induced Dissociation (CID), is the process used in tandem mass spectrometry to fragment precursor ions and generate a characteristic fragmentation pattern, or MS/MS spectrum. The analysis of this spectrum provides structural information about the molecule.

For acyl glucuronides like this compound, the most characteristic fragmentation pathway involves the cleavage of the O-glycosidic bond. This results in a specific neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass difference of 176.0321 Da. nih.govresearchgate.net The detection of this neutral loss is a strong indicator of the presence of a glucuronide conjugate. nih.gov In addition to the aglycone fragment, the fragmentation of the glucuronic acid ring itself produces specific marker ions. In negative ion mode, product ions at m/z 175 and 113 are considered specific marker fragments for the glucuronide moiety. researchgate.net

Interactive Table: Characteristic Mass Transitions for Acyl Glucuronides in LC-MS/MS

| Ion Type | Description | Typical m/z | Source |

|---|---|---|---|

| Precursor Ion | Deprotonated molecule [M-H]⁻ | Varies (e.g., 511 for PGB₁ glucuronide) | researchgate.net |

| Product Ion 1 | Deprotonated aglycone [Aglycone-H]⁻ | Varies (e.g., 335 for PGB₁) | researchgate.net |

| Product Ion 2 | Glucuronide fragment | 175 | researchgate.net |

| Product Ion 3 | Glucuronide fragment | 113 | researchgate.net |

| Neutral Loss | Loss of glucuronic acid from precursor | 176 | nih.govresearchgate.net |

This detailed understanding of the fragmentation behavior is essential for developing highly selective and reliable LC-MS/MS methods for the quantification of this compound and for distinguishing it from its isomers and other metabolites.

Ion-Molecule Reactions for Isomer Differentiation (e.g., with Boron Trifluoride)

Differentiating the isomeric forms of clofibric acid glucuronide is critical, as the reactivity and toxicological potential can vary between isomers. Tandem mass spectrometry (MS/MS) coupled with gas-phase ion-molecule reactions provides a powerful tool for this purpose. This technique exploits the different chemical reactivities of the isomers with a specific reagent gas introduced into the ion trap of the mass spectrometer.

One effective reagent is boron trifluoride (BF₃). When deprotonated glucuronide isomers react with BF₃, they form distinct product ions that allow for their unambiguous differentiation. Studies have shown that deprotonated N-glucuronides and migrated acyl-glucuronides (such as the 2-, 3-, or 4-O-acyl isomers of clofibric acid glucuronide) form diagnostic product ions, including a BF₃ adduct that has lost two HF molecules ([M - H + BF₃ - 2HF]⁻) and an adduct with two BF₃ molecules that has lost three HF molecules ([M - H + 2BF₃ - 3HF]⁻). nih.gov Critically, these specific product ions are not observed for the native, unmigrated 1-O-β-acyl glucuronide or for O-glucuronides. nih.gov

Further fragmentation of these adducts using collision-activated dissociation (CAD) can provide another layer of differentiation. For instance, upon CAD of the [M – H + 2BF₃ – 3HF]⁻ ion, a diagnostic fragment resulting from the loss of 2-fluoro-1,3,2-dioxaborolane (B14226274) (88 Da) is observed exclusively for migrated acyl-glucuronides. nih.govnih.gov This multi-stage mass spectrometry approach (MS³) enables the clear distinction between the initial 1-O-β isomer and its rearranged products, which is often challenging with conventional MS/MS alone.

Another reagent, trichlorosilane (B8805176) (HSiCl₃), has also been used effectively to distinguish between O- and N-glucuronide isomers, further demonstrating the utility of ion-molecule reactions in structural elucidation of these complex metabolites. nih.govnih.gov

Isotope Labeling Techniques (e.g., ¹⁸O-incorporation for Stability Assessment, Deuterium-labeled internal standards)

Isotope labeling techniques are indispensable for both assessing the stability of clofibric acid acyl glucuronide and for its accurate quantification in biological matrices.

¹⁸O-Incorporation for Stability Assessment: The chemical stability of an acyl glucuronide is a key indicator of its potential reactivity and associated risks. nih.gov A high-throughput assay utilizing ¹⁸O-labeled water ([¹⁸O]H₂O) has been developed to assess the stability of acyl glucuronides without the need for chromatographically separating the various isomers. nih.gov The principle of this assay is that the rate of hydrolysis and acyl migration, which proceeds through a tetrahedral intermediate, will lead to the incorporation of ¹⁸O from the solvent into the carboxylic acid group of the glucuronide.

The rate of ¹⁸O incorporation correlates directly with the instability of the conjugate; acyl glucuronides with shorter migration half-lives exhibit faster incorporation of the ¹⁸O label. nih.gov This method offers a streamlined workflow that is compatible with high-throughput LC-MS analysis and does not require the synthesis of individual isomer standards, making it highly valuable for assessing the liability of acyl glucuronide metabolites in early drug discovery. nih.gov

Deuterium-Labeled Internal Standards: For quantitative bioanalysis using LC-MS, stable isotope-labeled (SIL) internal standards are considered the gold standard. A deuterium-labeled version of this compound serves as an ideal internal standard for its quantification. Because the SIL internal standard has nearly identical physicochemical properties to the analyte, it can effectively compensate for variations in sample preparation, chromatography, and, most importantly, ionization efficiency in the mass spectrometer. nih.gov

The use of a SIL internal standard is particularly crucial for labile molecules like acyl glucuronides, as it can account for any degradation that might occur during sample processing and analysis. nih.gov While deuterium (B1214612) labeling is common, care must be taken as it can sometimes lead to slight chromatographic shifts or different fragmentation patterns compared to the unlabeled analyte. nih.govresearchgate.net Nevertheless, for complex biological matrices, the use of a deuterium-labeled internal standard for clofibric acid acyl glucuronide provides the highest degree of accuracy and precision in quantitative assays. hyphadiscovery.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive analytical tool for the structural characterization of this compound and for studying its reaction kinetics in real-time.

Structural Elucidation and Isomer Identification

¹H NMR spectroscopy provides detailed structural information that allows for the unambiguous identification of the 1-O-β-acyl glucuronide and its acyl migration isomers (the 2-, 3-, and 4-O-acyl isomers), as well as their respective α and β anomers. nih.govresearchgate.net The anomeric proton (H-1) of the glucuronic acid moiety is particularly diagnostic. Its chemical shift and coupling constant are unique for each isomer, allowing for their differentiation in a complex mixture. nih.gov For example, the disappearance of the anomeric resonance specific to the 1-O-β isomer can be used to monitor its degradation. nih.gov

Two-dimensional NMR techniques, such as J-Resolved Spectroscopy (JRES), can be combined with statistical methods like Kinetic Statistical Total Correlation Spectroscopy (K-STOCSY). This powerful approach helps to resolve heavily overlapped signals in complex reacting mixtures and establish correlations between proton signals belonging to the same molecule as it forms and degrades over time, aiding in the structural assignment of transient intermediates. nih.gov

Method Validation and Optimization Strategies (e.g., Design of Experiments)

The development and validation of analytical methods for labile compounds like clofibric acid acyl glucuronide must be robust and well-controlled. Quality by Design (QbD) principles, particularly the use of Design of Experiments (DoE), are powerful strategies for method optimization and validation. biopharminternational.comnih.gov

DoE is a systematic approach where multiple method parameters (e.g., mobile phase composition, pH, column temperature, gradient slope) are varied simultaneously to understand their individual effects and interactions. nih.govbiopharminternational.com This allows for the identification of critical analytical parameters and the definition of a "design space" within which the method consistently produces accurate and precise results. For LC-MS methods, DoE can be used to optimize chromatographic separation of isomers and maximize MS response, leading to improved sensitivity and reliability. nih.govnih.gov

A typical validation for an LC-MS/MS method quantifying clofibric acid acyl glucuronide would assess the following parameters:

Selectivity: Ensuring no interference from endogenous matrix components or isomeric metabolites.

Linearity and Range: Demonstrating a linear response over a defined concentration range.

Accuracy and Precision: Measured by analyzing quality control (QC) samples at multiple concentrations, with acceptance criteria typically being within ±15% (or ±20% at the lower limit of quantification).

Matrix Effect: Evaluating the impact of the biological matrix on analyte ionization.

Stability: Assessing the stability of the analyte in the matrix under various conditions (bench-top, freeze-thaw, long-term storage). This is especially critical for acyl glucuronides.

Sample Preparation and Handling Protocols for Labile Conjugates

Due to the inherent instability of 1-O-β-acyl glucuronides, sample collection, preparation, and storage procedures are paramount to prevent artefactual degradation and ensure the accurate measurement of clofibric acid acyl glucuronide. nih.gov The primary goal is to minimize both hydrolysis and acyl migration. nih.gov

Key handling protocols include:

Immediate Stabilization: Biological samples (e.g., plasma, urine) should be stabilized immediately upon collection. This is typically achieved by lowering the pH to a range of 3-5 by adding a buffer or acid (e.g., formic acid, trifluoroacetic acid). At this acidic pH, both base-catalyzed hydrolysis and acyl migration are significantly inhibited.

Temperature Control: All samples should be kept on ice or at refrigerated temperatures (2-8°C) during processing and immediately frozen at -70°C or lower for long-term storage. Low temperatures drastically slow the degradation kinetics.

Extraction Method: Protein precipitation with a cold organic solvent, such as acetonitrile, is a common and effective method to extract the analyte and quench enzymatic activity. Solid-phase extraction (SPE) can also be employed for sample clean-up and concentration, but conditions must be carefully optimized (e.g., using mild, acidic buffers and avoiding harsh elution solvents) to prevent on-cartridge degradation.

Minimizing Time: The time from sample collection to analysis or freezing should be minimized. Samples should be processed rapidly to limit the opportunity for degradation.

By strictly adhering to these protocols, the integrity of the this compound in the sample can be maintained, allowing for reliable and accurate analytical results.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the three-dimensional structure of Clofibric Acid Acyl-β-D-glucuronide and its interactions with biological macromolecules. These methods are crucial for understanding its biological activity and potential for adverse reactions.

While specific molecular modeling studies on the conformational analysis of Clofibric Acid Acyl-β-D-glucuronide are not extensively documented in publicly available literature, insights can be drawn from computational studies of structurally related fibrate acyl glucuronides, such as gemfibrozil (B1671426) acyl glucuronide.

Computational docking studies have been used to probe the binding of gemfibrozil acyl glucuronide within the active site of cytochrome P450 2C8 (CYP2C8). nih.gov These models predict that the glucuronic acid moiety is positioned away from the heme iron, with the carboxylate group forming hydrogen bonds with distal amino acid residues in the active site. nih.gov The orientation of the aglycone portion of the molecule within the binding pocket is a key determinant of potential drug-drug interactions. nih.gov For instance, in the case of gemfibrozil glucuronide, the ortho-methyl group was found to orient more favorably towards the heme group compared to the meta-methyl group. nih.gov Such studies are critical in predicting how Clofibric Acid Acyl-β-D-glucuronide might orient itself within the binding sites of various proteins, which can influence its metabolic fate and potential for protein adduction. The active site of CYP2C8 is noted for its relatively large size, which can accommodate a variety of substrates and makes precise binding predictions challenging without experimental structural data. nih.gov

Table 1: Key Findings from Molecular Modeling of a Structurally Similar Fibrate Acyl Glucuronide

| Feature | Observation for Gemfibrozil Acyl Glucuronide | Implication for Clofibric Acid Acyl-β-D-glucuronide |

| Glucuronide Moiety Position | Located away from the heme iron in the CYP2C8 active site. nih.gov | The bulky and polar glucuronide group likely influences the overall orientation within a binding pocket. |

| Carboxylate Group Interaction | Forms hydrogen bonds with distal amino acid residues. nih.gov | Similar hydrogen bonding is expected to be a key interaction for stabilizing the molecule in a binding site. |

| Aglycone Orientation | The orientation of the aglycone determines the proximity to reactive centers like the heme group. nih.gov | The specific orientation of the clofibric acid portion will be critical for its potential interactions and metabolic modification. |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of molecules. These methods are instrumental in elucidating reaction mechanisms at the atomic level.

The intramolecular acyl migration of acyl glucuronides is a critical reaction pathway that leads to the formation of reactive isomers capable of covalently binding to proteins. nih.gov Quantum chemical calculations have been pivotal in understanding the mechanism of this process. Studies on analogous acyl glucuronides have shown that acyl migration proceeds through an anionic stepwise mechanism. researchgate.net The reaction is influenced by the stereochemistry of the glucuronic acid ring and the nature of the acyl group. researchgate.net

The process involves the formation of tetrahedral intermediate transition states. researchgate.net For the migration of the acyl group between the hydroxyl groups of the glucuronide moiety, different classes of transition states can be modeled, such as those involving cis- or trans-fused ring systems. researchgate.net The anomeric configuration (α or β) of the glucuronide significantly impacts the rate of acyl migration. researchgate.net For the naturally formed 1-O-β-acyl glucuronides, migration away from the anomeric position is generally rapid. researchgate.net

A key application of quantum chemical calculations is the determination of activation energies for chemical reactions, which directly relates to their rates. For acyl glucuronides, the activation energy for acyl migration is a crucial parameter for predicting their stability.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties, including their reactivity and stability.

The degradation half-life of an acyl glucuronide is a critical indicator of its reactivity and potential for toxicity. nih.gov QSPR models have been developed to predict these half-lives, offering a valuable tool in drug development to screen for potentially reactive metabolites. nih.gov

A linear QSPR model has been developed for predicting the half-lives of a diverse set of acyl glucuronidated drug-like compounds. nih.gov This model identified several molecular descriptors that are important in determining the degradation half-life:

The number of quaternary carbons. nih.gov

The complexity of any ring structures in the molecule. nih.gov

Sanderson electronegativities. nih.gov

The dipole moment of the compound. nih.gov

This model demonstrates that both steric and electronic features of the aglycone play a significant role in the stability of the acyl glucuronide. nih.gov While a specific predicted half-life for Clofibric Acid Acyl-β-D-glucuronide was not reported, the half-life of the structurally similar gemfibrozil acyl glucuronide was determined experimentally in the same study. researchgate.net

Table 2: Experimentally Determined Half-lives of Selected Acyl Glucuronides in Potassium Phosphate Buffer (pH 7.4)

| Compound | Half-life (hours) |

| Gemfibrozil Acyl Glucuronide | 71.4 ± 7.1 researchgate.net |

| Ibuprofen Acyl Glucuronide | 2.7 ± 0.1 researchgate.net |

| Diclofenac Acyl Glucuronide | 0.7 ± 0.0 researchgate.net |

| Indomethacin Acyl Glucuronide | 1.7 ± 0.1 researchgate.net |

| R-Naproxen Acyl Glucuronide | 1.1 ± 0.0 researchgate.net |

| S-Naproxen Acyl Glucuronide | 2.2 ± 0.1 researchgate.net |

| Data from a study on the predictability of idiosyncratic drug toxicity risk based on chemical stability of acyl glucuronides. researchgate.net |

This data highlights the wide range of stabilities observed for different acyl glucuronides and underscores the importance of the aglycone structure. The validated QSPR model can be a useful tool for estimating the degradation kinetics and half-life of Clofibric Acid Acyl-β-D-glucuronide and other new chemical entities that form acyl glucuronide metabolites. nih.gov

Correlation of Molecular Descriptors with Reactivity (e.g., electronic and steric parameters, dipole moment)

Computational and theoretical chemistry studies play a pivotal role in elucidating the chemical reactivity of drug metabolites, including acyl-beta-D-glucuronides. For Clofibric Acid Acyl-beta-D-glucuronide, understanding the relationship between its molecular structure and its reactivity is crucial, as acyl glucuronides are known to be potentially reactive metabolites that can lead to covalent binding with proteins. acs.orgnih.govnih.govnih.govresearchgate.net The reactivity of these conjugates, primarily their susceptibility to acyl migration and hydrolysis, is significantly influenced by a combination of electronic and steric factors inherent to the aglycone (clofibric acid) and its ester linkage to the glucuronic acid moiety. acs.orgnih.govnih.gov

Detailed research into various 1-β-O-acyl glucuronides (βGAs) has established that their degradation rates can be predicted by correlating them with specific molecular descriptors. acs.orgnih.govacs.org These descriptors quantify the electronic and steric properties of the molecule.

Electronic Parameters:

The electronic nature of the aglycone has a profound effect on the electrophilicity of the carbonyl carbon in the ester linkage, which is a key determinant of reactivity. nih.gov Electron-withdrawing groups attached to the carboxylic acid tend to increase the reactivity of the corresponding acyl glucuronide, while electron-donating groups decrease it. acs.org Several electronic descriptors have been shown to correlate well with the degradation rate constants (log k) of acyl glucuronides:

Hammett's Sigma (σ) Constant: For aromatic carboxylic acids, the Hammett constant of substituents on the aromatic ring provides a measure of their electron-donating or -withdrawing nature. A positive correlation is often observed between the σ constant and the rate of degradation. nih.govacs.org

pKa of the Parent Carboxylic Acid: The acidity of the parent carboxylic acid is a strong indicator of the electronic environment of the carboxyl group. A lower pKa value (stronger acid) generally corresponds to a more reactive acyl glucuronide. nih.govnih.gov

NMR Chemical Shifts (δ): The ¹H NMR chemical shift of the carboxylic acid proton (δCOOH) and the ¹³C NMR chemical shift of the carbonyl carbon [δ(C=O)OH] of the parent acid have been successfully used as electronic descriptors to predict the reactivity of the resulting acyl glucuronide. acs.orgnih.govacs.org

Partial Atomic Charges: Computed partial atomic charges on the atoms of the ester linkage, particularly the carbonyl carbon and the adjacent oxygen atoms, can directly reflect the electronic distribution and susceptibility to nucleophilic attack. nih.govrsc.org

Energy of the Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO for the transition state of the degradation reaction has shown a high correlation with the in vitro degradation rate, providing a quantum mechanical descriptor of reactivity. rsc.org

Steric Parameters:

Taft's Steric Constant (Eₛ): This parameter quantifies the steric bulk of substituents. A more negative Eₛ value, indicating greater steric hindrance, generally correlates with a lower degradation rate constant. acs.orgnih.gov

¹³C NMR Chemical Shifts: The chemical shift of the carbonyl carbon of the parent acid [δ(C=O)OH] can also serve as a steric descriptor, particularly for ortho-substituted benzoic acid glucuronides. nih.gov

Molar Volume (MV) and Molar Refractivity (MR): For certain series of acyl glucuronides, these descriptors, which relate to the size and polarizability of the molecule, have shown excellent correlation with reactivity. acs.org

Dipole Moment:

Quantitative Structure-Activity Relationship (QSAR) Models:

By combining electronic and steric descriptors, robust QSAR models can be developed to predict the reactivity of acyl glucuronides. acs.orgnih.gov Multiple regression analyses often reveal that a combination of an electronic parameter (like pKa or δCOOH) and a steric parameter (like Eₛ) can provide a high degree of certainty in predicting the degradation rate constants. acs.orgnih.gov These models have demonstrated that for many acyl glucuronides, steric effects can be as influential as electronic effects on their reactivity. acs.orgnih.gov

Table 1: Correlation of Electronic Descriptors with Acyl Glucuronide Reactivity

| Electronic Descriptor | General Correlation with Reactivity (Degradation Rate) | Rationale |

| Hammett's σ Constant | Positive | Electron-withdrawing substituents (higher σ) increase the electrophilicity of the carbonyl carbon. nih.govacs.org |

| pKa of Parent Acid | Negative | Lower pKa (stronger acid) indicates a more electron-deficient carbonyl group, leading to faster degradation. nih.govnih.gov |

| ¹H NMR Shift (δCOOH) | Positive | A downfield shift suggests a more deshielded (electron-poor) proton, correlating with higher reactivity. acs.orgacs.org |

| Partial Atomic Charge on Carbonyl Carbon | Positive | A more positive charge indicates greater electrophilicity and susceptibility to nucleophilic attack. nih.govrsc.org |

Table 2: Correlation of Steric Descriptors with Acyl Glucuronide Reactivity

| Steric Descriptor | General Correlation with Reactivity (Degradation Rate) | Rationale |

| Taft's Steric Constant (Eₛ) | Positive (less negative Eₛ) | Less steric hindrance (less negative Eₛ) allows for easier intramolecular acyl migration. acs.orgnih.gov |

| Molar Volume (MV) | Negative | Larger molecular volume can increase steric hindrance around the reactive center. acs.org |

| Molar Refractivity (MR) | Negative | Increased molar refractivity can be associated with bulkier groups, leading to decreased reactivity. acs.org |

Disposition and Transport in Biological Systems

Hepatic Disposition Mechanisms

The liver is the central organ responsible for the processing and elimination of Clofibric Acid Acyl-beta-D-glucuronide. This involves sophisticated transport systems for both uptake from the bloodstream into the liver cells and subsequent efflux into the bile for excretion.

Biliary Excretion Pathways

The primary route of elimination for this compound from the liver is through biliary excretion. This process is crucial for preventing the accumulation of the metabolite within the hepatocytes and facilitating its removal from the body.

Intestinal Hydrolysis and Enterohepatic Recirculation

Following biliary excretion, this compound enters the intestinal lumen. Here, it can undergo further metabolic transformation and reabsorption, a process known as enterohepatic recirculation. wikipedia.org

In the intestine, the glucuronide moiety can be cleaved by β-glucuronidases, which are enzymes produced by the gut microbiota. wikipedia.org This hydrolysis reaction regenerates the parent compound, clofibric acid. The now more lipophilic clofibric acid can be reabsorbed from the intestine back into the portal circulation, returning to the liver for another cycle of metabolism and excretion. nih.gov This enterohepatic cycling can significantly prolong the half-life of the parent drug in the body. The efficiency of this process depends on the activity of intestinal β-glucuronidases and the subsequent reabsorption of the liberated clofibric acid. wikipedia.orgnih.gov

In Vitro Disposition Models (e.g., Isolated Perfused Organ Systems)

To study the complex disposition of this compound in a controlled environment, various in vitro models are employed. The isolated perfused rat liver (IPRL) is a particularly valuable ex vivo model that maintains the structural and functional integrity of the liver, allowing for the detailed investigation of hepatic uptake, metabolism, and biliary excretion.

While specific studies utilizing IPRL for this compound are not extensively reported, this model has been successfully used to investigate the disposition of other fibrates and their glucuronide metabolites. These studies provide a framework for understanding how this compound would likely behave, demonstrating the utility of the IPRL system in quantifying hepatic clearance and biliary excretion kinetics.

Interactions with Other Metabolites and Endogenous Compounds (e.g., competition for transporters)

This compound, being a substrate for various transporters and enzymes, has the potential to interact with other endogenous and exogenous compounds. This can lead to competition for metabolic pathways and transport systems.

A notable area of potential interaction is with the metabolism of bilirubin (B190676), an endogenous compound that is also eliminated from the body after glucuronidation. Studies in human liver microsomes have shown that the glucuronidation of clofibric acid and bilirubin are likely catalyzed by different isoforms of the UDP-glucuronosyltransferase (UGT) enzyme. nih.gov However, the parent drug, clofibrate (B1669205), has been shown to induce bilirubin glucuronidation. This suggests a potential for drug-endogenous compound interactions at the metabolic level.

Furthermore, as a substrate for OATP and MRP transporters, this compound could compete with other drugs or endogenous substances that share these transport pathways. For example, bile acids are also transported by these systems. While one study showed that clofibric acid did not significantly affect the uptake of taurocholate (a bile acid) by isolated rat hepatocytes at clinically relevant concentrations, the potential for competition involving the glucuronide metabolite cannot be ruled out. nih.gov Such competition could alter the disposition and clearance of both the drug metabolite and the competing compound.

Comparative Analysis and Future Research Directions

Structural Factors Influencing Acyl Glucuronide Reactivity Across Different Aglycones

The reactivity of an acyl glucuronide is not uniform but is profoundly influenced by the structure of the aglycone—the parent carboxylic acid. Key structural determinants include electronic effects, steric hindrance, and stereochemistry. tandfonline.comnih.gov

Electronic Effects: The electrophilicity of the ester carbonyl carbon is a primary driver of reactivity. nih.gov This is influenced by the electronic properties of the aglycone. For instance, studies on substituted benzoic acid glucuronides have shown a correlation between the degradation rate constants and Hammett's sigma constants, which quantify the electron-donating or electron-withdrawing nature of substituents. nih.gov The pKa of the parent acid also provides insight into the electronic properties of the carbonyl carbon and, consequently, the reactivity of the conjugate. tandfonline.com

Steric Hindrance: The substitution pattern around the acyl carbonyl group significantly impacts stability. tandfonline.com Bulky substituents near the reactive center can sterically hinder the intramolecular acyl migration process, where the acyl group moves from the C-1 hydroxyl of the glucuronic acid moiety to the C-2, C-3, or C-4 positions. tandfonline.comnih.gov This migration is a key component of AG instability.

Stereochemistry: The spatial arrangement of atoms can lead to different reactivity profiles. A study of the (2R)- and (2S)-isomers of α-methyl-4-biphenylylacetic acid glucuronide found that the (2R)-isomer degraded approximately twice as fast as the (2S)-isomer. nih.gov This difference was attributed to the α-methyl group in the (2S)-isomer encumbering the intramolecular acyl migration. nih.gov

Table 1: Influence of Structural Factors on Acyl Glucuronide Reactivity

| Structural Factor | Influence on Reactivity | Example/Observation | Citation |

|---|---|---|---|

| Electronic Effects | Increased electrophilicity of the carbonyl carbon enhances reactivity (hydrolysis and acyl migration). | Degradation rates of substituted benzoic acid glucuronides correlate with Hammett's sigma constants. | nih.gov |

| Steric Hindrance | Bulky groups near the carbonyl carbon can decrease reactivity by impeding acyl migration. | Steric substituents around the acyl carbonyl provide insight into conjugate reactivity. | tandfonline.com |

| Stereochemistry | The spatial configuration of the aglycone can alter degradation rates. | The (2R)-isomer of an α-methyl-substituted acetic acid glucuronide degraded twice as fast as the (2S)-isomer. | nih.gov |

| Aglycone Class | The nature of the aglycone (e.g., aryl acetic, aliphatic, aromatic) affects stability. | Stability of glucuronides from different acid classes varies under physiological conditions. | tandfonline.com |

Clofibric Acid Acyl-beta-D-glucuronide as a Reference Compound for General Acyl Glucuronide Research

This compound serves as a crucial benchmark compound in the field of acyl glucuronide research. It is a well-characterized reference material that meets the stringent standards of multiple regulatory bodies. veeprho.com Its utility stems from its moderate and predictable reactivity, making it an ideal model for developing and validating analytical methods and for comparative studies.

Research has utilized this compound in various contexts:

Method Development: Early high-performance liquid chromatography (HPLC) methods were developed for the direct and quantitative analysis of this compound in biological fluids like plasma and urine. nih.gov

Comparative Reactivity Studies: It has been used alongside other carboxylic acid drugs, such as zomepirac (B1201015) and diflunisal, to investigate the correlation between acyl glucuronide reactivity and the extent of covalent binding to plasma proteins. uq.edu.au

Mechanistic Toxicology: The glucuronide of clofibric acid has been a subject in genotoxicity studies to assess the potential for acyl glucuronides to react with DNA and cause strand breakages, proposing a novel bioactivation pathway. nih.gov

The consistent use of this compound across different studies provides a valuable baseline for comparing the stability, reactivity, and potential toxicity of newly developed carboxylic acid drugs. uq.edu.auveeprho.com

Advancements in Analytical and Computational Approaches for Acyl Glucuronide Characterization

The inherent instability of acyl glucuronides presents significant bioanalytical challenges, necessitating specialized techniques for their characterization and quantification. nih.govresearchgate.net

Analytical Advancements: The primary goal in analyzing AGs is to prevent their degradation (hydrolysis and acyl migration) during sample handling and analysis. nih.gov This often requires immediate ex vivo stabilization of samples. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone for the direct and sensitive quantification of acyl glucuronides. nih.govresearchgate.netnih.gov Modern instruments with high speed and mass accuracy facilitate robust and rapid method development. researchgate.net LC-MSn methods are also employed to monitor the process of acyl migration by observing the appearance of isomeric peaks. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 13C NMR, has been used to probe the electronic environment of the ester carbonyl carbon. The chemical shifts have been shown to correlate well with the degradation rates of benzoic acid-derived glucuronides, serving as a predictive tool for reactivity. nih.gov

Historical Mass Spectrometry Techniques: Earlier methods like electron impact (EI) and fast atom bombardment (FAB) mass spectrometry were instrumental in the initial structural characterization of AGs, identifying fragmentation patterns unique to the acyl linkage. nih.gov

Computational Advancements: Computational chemistry provides powerful tools for understanding and predicting AG behavior at a molecular level.

Density Functional Theory (DFT): DFT has been used to model the transacylation (acyl migration) reaction. rsc.org Calculations of the activation energy for this reaction have shown a strong correlation with the experimentally determined degradation rates of the 1-β anomer, offering a theoretical framework to explain reactivity differences. rsc.org

Molecular Modeling: Broader molecular modeling approaches are used to assess the structure-dependent differences in reactivity, aiding in risk assessment during the early stages of drug discovery. nih.govresearchgate.net

Table 2: Approaches for Acyl Glucuronide Characterization

| Approach | Technique | Application | Citation |

|---|---|---|---|

| Analytical | LC-MS/MS | Direct quantification in biological matrices; monitoring acyl migration isomers. | nih.govresearchgate.netnih.gov |

| NMR Spectroscopy | Correlating 13C chemical shifts of the carbonyl carbon with reactivity. | nih.gov | |

| Computational | Density Functional Theory (DFT) | Modeling transacylation reactions and calculating activation energies to predict degradation rates. | rsc.org |

Unexplored Mechanistic Aspects of Acyl Glucuronide Behavior

Despite decades of research, significant questions regarding the biological consequences of acyl glucuronide reactivity remain. The link between the formation of these metabolites and observed toxicity is often circumstantial, partly due to the presence of other reactive metabolic pathways, such as oxidation. researchgate.netnih.gov

Key areas requiring further investigation include:

In Vivo Consequences of Protein Adduction: While the covalent modification of proteins by acyl glucuronides is well-documented in vitro, the in vivo situation is far less clear. nih.govuq.edu.au It is known that adducts form in humans taking carboxylate drugs, and this is generally benign. nih.gov However, the specific chain of events that leads from protein modification to a rare toxic or immune response needs to be elucidated. nih.gov

Genotoxicity and DNA Adducts: Some research has indicated that acyl glucuronides can cause DNA strand breaks in vitro, possibly through a Schiff base mechanism similar to that of endogenous sugars. nih.gov Further investigation is needed to determine if this novel bioactivation route contributes to the carcinogenicity of parent compounds like fibrates in vivo. nih.gov

Mechanisms of Reactivity: The precise chemical mechanism of reactivity in vivo is still debated. While some evidence favors nucleophilic displacement as the primary cause of reactivity leading to protein adducts, the role of acyl migration via an aldehyde intermediate requires more definitive exploration. nih.gov

Protein Selectivity: The reasons why certain proteins are targeted for covalent modification over others are not fully understood. The pattern of protein adducts can vary significantly between different drugs and even between different in vitro systems, highlighting the need for research into the factors governing protein selectivity in a physiological environment. uq.edu.au

Future research must focus on developing more sophisticated in vivo models and analytical tools to bridge the gap between in vitro reactivity and in vivo biological outcomes, ultimately allowing for a more accurate prediction of the risks associated with acyl glucuronide-forming drugs. nih.gov

Q & A

Q. What analytical methods are recommended for quantifying Clofibric Acid Acyl-beta-D-glucuronide in biological matrices?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for detecting and quantifying this compound. Reverse-phase HPLC with UV detection (e.g., 220–240 nm) is suitable for separation, while tandem MS (MS/MS) enhances specificity for low-concentration samples . Method validation should include precision, accuracy, and matrix effect assessments using isotopically labeled internal standards (e.g., deuterated analogs) to correct for ion suppression/enhancement .

Q. How is this compound synthesized for use as a reference standard?

Synthesis typically involves enzymatic glucuronidation using liver microsomes or recombinant UDP-glucuronosyltransferases (UGTs), followed by purification via solid-phase extraction (SPE) and chromatographic techniques. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C spectra) and high-resolution MS (HRMS) for molecular formula validation (CHClO) .

Q. What are the primary metabolic pathways and stability considerations for this acyl glucuronide?

this compound undergoes hydrolysis back to the parent aglycone (clofibric acid) under physiological conditions, particularly at neutral to alkaline pH. Stability studies should be conducted in buffers (pH 7.4) and biological fluids (e.g., plasma) at 37°C, with degradation monitored over 24–72 hours. Stabilizing agents like EDTA or sodium azide may inhibit enzymatic degradation .

Advanced Research Questions

Q. How can researchers design experiments to assess the genotoxic potential of this compound?

The M13 forward mutational assay and plasmid nicking assays are robust methods. In the M13 assay, incubate single-stranded bacteriophage DNA with the glucuronide (1–5 mM) and transfect SOS-induced E. coli to quantify phage survival and mutation rates. For strand breaks, treat supercoiled pSP189 plasmids and analyze via agarose gel electrophoresis to detect linearized DNA. These methods reveal direct DNA adduct formation and strand breaks, independent of metabolic activation .

Q. What experimental strategies address contradictions in data on environmental persistence vs. rapid hydrolysis of acyl glucuronides?

Contradictions arise from differing environmental matrices (e.g., wastewater vs. freshwater). Use mesocosm studies simulating real-world conditions to monitor degradation kinetics via LC-MS/MS. Compare hydrolysis rates in sterile vs. microbially active systems to disentangle abiotic vs. biotic degradation. Spiked samples should include isotopically labeled glucuronides (e.g., C-labeled) to track transformation products .

Q. How can researchers differentiate protein adduction from DNA damage in mechanistic studies of acyl glucuronides?

Employ proteomic workflows (e.g., immunoaffinity enrichment + LC-MS/MS) to identify protein adducts (e.g., albumin modification) and compare with DNA adducts detected via P-postlabeling or accelerator mass spectrometry. Use Schiff base inhibitors (e.g, sodium cyanoborohydride) to block glycation pathways and isolate specific genotoxic mechanisms .

Q. What are the critical considerations for validating analytical methods in complex environmental samples?

Include matrix-matched calibration curves and assess recovery rates (70–120%) using SPE cleanup. Monitor for isobaric interferences (e.g., co-eluting phase II metabolites) via HRMS with mass accuracy <5 ppm. Cross-validate with alternative detectors (e.g., fluorescence for glucuronidase activity in β-glucuronidase-rich matrices) .

Methodological Notes

- Genotoxicity Assays : Prioritize SOS-response assays to capture indirect DNA damage mechanisms (e.g., oxidative stress) alongside direct adduct formation .

- Environmental Fate Studies : Use QSAR modeling to predict hydrolysis rates and prioritize lab validation for high-risk transformation products .

- Synthesis Optimization : Recombinant UGT isoforms (e.g., UGT2B7) improve glucuronidation yield compared to liver microsomes, reducing co-eluting impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.